molecular formula C7H4BrNO3S B2961113 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-92-1

6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2961113
Key on ui cas rn: 62473-92-1
M. Wt: 262.08
InChI Key: CNDPIUXFHSMKMG-UHFFFAOYSA-N
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Patent
US08039491B2

Procedure details

A solution of the methyl 2-amino-5-bromobenzoate (20.0 g, 86.9 mol) in 20% hydrochloric acid (60 mL) was warmed until all solids were dissolved. The solution was cooled to 0° C. with stirring to precipitate the hydrochloride salt. To this suspension was added a solution of sodium nitrite (6.10 g, 8.84 mol) in water (20 mL) dropwise at such a rate that the internal reaction temperature did not exceed 5° C. The mixture was stirred at 0° C. for 45 minutes to afford a clear solution. Sulfur dioxide was bubbled into a mixture of acetic acid (100 mL) and water (10 mL) at 0° C. Copper (I) chloride (8.6 g, 0.088 mol) was then added to the sulfur dioxide solution. The mixture was then cooled to 0° C. To this mixture was added the diazonium salt solution portion-wise with vigorous stirring over a period of 30 minutes. The reaction mixture was stirred at 0° C. for 1 h and then the mixture was allowed to warm to room temperature. The mixture was stirred at room temperature for 2 h before it was quenched with ice water (500 mL). The mixture was extracted with EtOAc (3×) and the extracts were washed with sat. NaHCO3 and dried over anhydrous Na2SO4. The solvent was removed in vacuo to afford an oily residue. The residue was dissolved in THF (60 mL) and the solution was cooled to 0° C. To this mixture was added a cold (0° C.) solution of sat. NH3 (50 mL) in MeOH portion-wise at such a rate that the internal reaction temperature was maintained below 10° C. After the addition was complete, the mixture was allowed to warm to room temperature and was stirred for 1 h. The solvent was removed in vacuo and the residue was dissolved in saturated aqueous sodium bicarbonate (60 mL) and washed with diethyl ether (80 mL). The aqueous layer was acidified with concentrated HCl to pH to 1. The resulting precipitate was collected by filtration and was dried in vacuo to afford 6-bromo-1,1-dioxo-1,2-dihydro-1λ6-benzo[d]isothiazol-3-one (2.1 g, 9% yield). 1H NMR (300 MHz, CDCl3) δ 8.18 (d, J=1.8, 1H), 8.03 (dd, J=8.1, 1.8, 1H), 7.79 (d, J=8.1, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Copper (I) chloride
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=C[C:9]([Br:12])=[CH:8][C:3]=1C(OC)=O.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18].[NH3:20].[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>Cl.O.CO.[Cu]Cl>[Br:12][C:9]1[CH:23]=[CH:22][C:21]2[C:25](=[O:24])[NH:20][S:17](=[O:19])(=[O:18])[C:3]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Copper (I) chloride
Quantity
8.6 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
CUSTOM
Type
CUSTOM
Details
to precipitate the hydrochloride salt
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to afford a clear solution
CUSTOM
Type
CUSTOM
Details
Sulfur dioxide was bubbled into a mixture of acetic acid (100 mL) and water (10 mL) at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C
STIRRING
Type
STIRRING
Details
with vigorous stirring over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 h before it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with ice water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the extracts were washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oily residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in saturated aqueous sodium bicarbonate (60 mL)
WASH
Type
WASH
Details
washed with diethyl ether (80 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(NS2(=O)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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